molecular formula C12H13N3O3 B14950689 N-(cyclopentylideneamino)-4-nitrobenzamide CAS No. 329-83-9

N-(cyclopentylideneamino)-4-nitrobenzamide

Katalognummer: B14950689
CAS-Nummer: 329-83-9
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: QVSXYVVAOWEMJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclopentylideneamino)-4-nitrobenzamide is an organic compound that features a cyclopentylideneamino group attached to a 4-nitrobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylideneamino)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(cyclopentylideneamino)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or other derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzamides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-aminobenzamide derivatives.

    Reduction: Cyclopentylamino-4-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(cyclopentylideneamino)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of N-(cyclopentylideneamino)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(cyclohexylideneamino)-4-nitrobenzamide
  • N-(cyclopropylideneamino)-4-nitrobenzamide
  • N-(cyclopentylideneamino)-3-nitrobenzamide

Uniqueness

N-(cyclopentylideneamino)-4-nitrobenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopentylideneamino group and the 4-nitrobenzamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

329-83-9

Molekularformel

C12H13N3O3

Molekulargewicht

247.25 g/mol

IUPAC-Name

N-(cyclopentylideneamino)-4-nitrobenzamide

InChI

InChI=1S/C12H13N3O3/c16-12(14-13-10-3-1-2-4-10)9-5-7-11(8-6-9)15(17)18/h5-8H,1-4H2,(H,14,16)

InChI-Schlüssel

QVSXYVVAOWEMJV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.